

Spectroscopic Analysis of 6,8-Dimethyl-3-formylchromone: A Technical Overview

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Compound of Interest

Compound Name: 6,8-Dimethyl-3-formylchromone

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Abstract: This technical guide provides a detailed overview of the spectroscopic data for **6,8-Dimethyl-3-formylchromone** (CAS No: 42059-75-6, Molecular Formula: $C_{12}H_{10}O_3$).^[1] Due to the absence of a complete, publicly available experimental dataset, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical reference for the characterization of this and related chromone derivatives.

Introduction

6,8-Dimethyl-3-formylchromone is a derivative of the chromone heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. The presence of the dimethyl and formyl functionalities offers sites for further chemical modification, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research or development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6,8-Dimethyl-3-formylchromone**. These predictions are derived from the known spectral data of analogous

compounds, such as 3-formylchromone and 6-methyl-3-formylchromone, and are intended to provide a reference for experimental verification.

Table 1: Predicted ^1H NMR Data

(Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.2 - 10.5	Singlet	1H	Aldehyde proton (-CHO)
~8.2 - 8.4	Singlet	1H	H-2
~7.5 - 7.6	Singlet	1H	H-5
~7.2 - 7.3	Singlet	1H	H-7
~2.4	Singlet	3H	Methyl protons (C6- CH_3)
~2.3	Singlet	3H	Methyl protons (C8- CH_3)

Table 2: Predicted ^{13}C NMR Data

(Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~188 - 192	Aldehyde Carbonyl (CHO)
~175 - 178	Ketone Carbonyl (C=O)
~158 - 162	C-2
~154 - 156	C-8a
~135 - 138	C-6
~133 - 135	C-8
~124 - 126	C-5
~123 - 125	C-7
~120 - 122	C-4a
~118 - 120	C-3
~20 - 22	C6-CH ₃
~15 - 18	C8-CH ₃

Table 3: Predicted IR Absorption Data

(Technique: KBr Pellet or ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch (Methyl)
~2850 - 2750	Weak	Aldehyde C-H Stretch
~1700 - 1680	Strong	Aldehyde C=O Stretch
~1660 - 1640	Strong	γ-Pyrone C=O Stretch
~1610 - 1580	Strong	C=C Stretch (Aromatic & Pyrone)
~1470 - 1450	Medium	C-H Bend (Methyl)
~1250 - 1200	Strong	Aryl-O-C Stretch

Table 4: Predicted Mass Spectrometry Data

(Technique: Electron Ionization - EI)

m/z	Interpretation
202	[M] ⁺ (Molecular Ion)
201	[M-H] ⁺
173	[M-CHO] ⁺
145	[M-CHO-CO] ⁺

Experimental Protocols

The following sections describe generalized methodologies for the spectroscopic analysis of **6,8-Dimethyl-3-formylchromone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl_3). For ^{13}C NMR, a more concentrated sample (20-50 mg) may be required.
- **Internal Standard:** Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl_3 : $\delta \approx 7.26$ ppm for ^1H , $\delta \approx 77.16$ ppm for ^{13}C).[\[2\]](#)
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer is used for analysis.
- **^1H NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:**
 - **KBr Pellet:** Mix approximately 1 mg of the compound with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.

- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

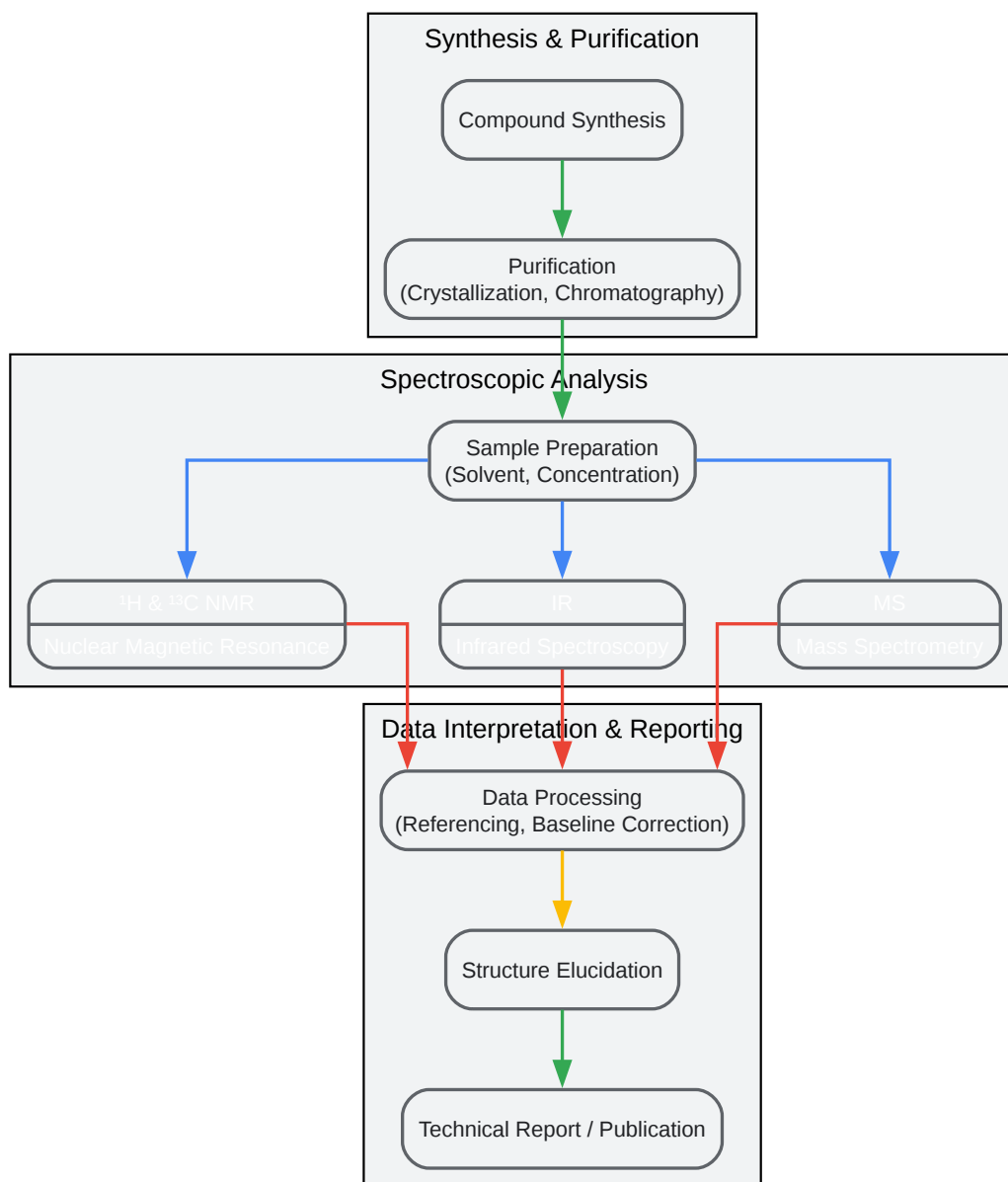
Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Electron Ionization (EI) is a common technique for this type of molecule, using a standard electron energy of 70 eV.
- **Mass Analysis:** A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of each ion. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

General Workflow for Spectroscopic Characterization

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Caption: Workflow for chemical compound characterization.

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References

- 1. pschemicals.com [pschemicals.com]
- 2. benchchem.com [benchchem.com]
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